molecular formula C9H15N3O3 B13487026 tert-butyl N-(4-diazo-3-oxobutyl)carbamate

tert-butyl N-(4-diazo-3-oxobutyl)carbamate

Katalognummer: B13487026
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: BSTHKVIJJBFDEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-(4-diazo-3-oxobutyl)carbamate: is a chemical compound known for its unique structure and reactivity. It is a diazo compound, which means it contains a diazo group (-N=N-), making it highly reactive and useful in various chemical reactions. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-diazo-3-oxobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a diazo transfer reagent. One common method is the reaction of tert-butyl carbamate with tosyl azide in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl N-(4-diazo-3-oxobutyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: It is also used in the synthesis of complex organic compounds and as a precursor for the formation of other diazo compounds .

Biology: In biological research, this compound is used as a labeling reagent for the modification of biomolecules. It can be used to introduce diazo groups into proteins, peptides, and other biomolecules for various studies .

Medicine: tert-Butyl N-(4-diazo-3-oxobutyl)carbamate has potential applications in medicinal chemistry. It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity makes it useful for the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, coatings, and other advanced materials .

Wirkmechanismus

The mechanism of action of tert-butyl N-(4-diazo-3-oxobutyl)carbamate involves the reactivity of the diazo group. The diazo group can undergo various chemical transformations, including insertion into C-H bonds, cycloaddition reactions, and formation of carbenes. These reactions are facilitated by the presence of the diazo group, which acts as a reactive intermediate .

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound depend on the specific reactions it undergoes. For example, in biological systems, it can modify proteins and peptides by reacting with amino acid residues. In chemical synthesis, it can form new carbon-carbon or carbon-heteroatom bonds through various reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison: tert-Butyl N-(4-diazo-3-oxobutyl)carbamate is unique due to its specific diazo group and the reactivity it imparts. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable reagent in organic synthesis and other applications .

Eigenschaften

Molekularformel

C9H15N3O3

Molekulargewicht

213.23 g/mol

IUPAC-Name

tert-butyl N-(4-diazo-3-oxobutyl)carbamate

InChI

InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)11-5-4-7(13)6-12-10/h6H,4-5H2,1-3H3,(H,11,14)

InChI-Schlüssel

BSTHKVIJJBFDEO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCC(=O)C=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.